molecular formula C15H12BrNO2S2 B2536433 4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1797792-86-9

4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2536433
CAS RN: 1797792-86-9
M. Wt: 382.29
InChI Key: ZDSCYFPHUKOJOV-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide, also known as BFT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BFT belongs to the class of thiophene derivatives and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis of Functionalized Carboxamides : The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues through Suzuki-Miyaura Cross-Coupling has been explored for their potent anti-bacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This research indicates the potential of related compounds in combating antibiotic resistance (Siddiqa et al., 2022).

  • Perarylation Techniques : A study on the perarylation of 3-thiophene- and 3-furancarboxylic acids resulting in tetraarylated products showcases the synthetic utility of such compounds in creating complex organic molecules with potential biological activities (Nakano et al., 2008).

  • Antimicrobial Activity of Furan/Thiophene Hybrids : Furan/thiophene-1,3-benzothiazin-4-one hybrids demonstrate significant in vitro antimicrobial activities against various Gram-positive and Gram-negative bacteria, and yeasts, highlighting their potential as antimicrobial agents (Popiołek et al., 2016).

Catalytic and Synthetic Applications

  • Palladium-Based Catalysis : The palladium-catalyzed direct arylation of furans or thiophenes containing secondary carboxamides has been studied for regioselective synthesis, demonstrating the flexibility and utility of such compounds in organic synthesis (Si Larbi et al., 2012).

  • Synthesis of Thiophene Derivatives : Research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions opens avenues for creating derivatives with varied functional groups for potential applications in materials science and pharmacology (Aleksandrov et al., 2017).

properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S2/c16-12-6-14(21-10-12)15(18)17(7-11-3-5-20-9-11)8-13-2-1-4-19-13/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSCYFPHUKOJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

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